molecular formula C9H11N3 B1397194 1,3-Dimethyl-1H-indazol-5-amine CAS No. 5757-85-7

1,3-Dimethyl-1H-indazol-5-amine

Cat. No.: B1397194
CAS No.: 5757-85-7
M. Wt: 161.2 g/mol
InChI Key: OYNYFPQRPFDYEK-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-indazol-5-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are known for their bicyclic structure, which consists of a pyrazole ring fused to a benzene ring. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.

Mechanism of Action

Target of Action

The primary target of 1,3-Dimethyl-1H-indazol-5-amine is indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that plays a crucial role in the metabolism of tryptophan . IDO1 is known to suppress the immune system via the kynurenine pathway .

Mode of Action

This compound interacts with its target, IDO1, by inhibiting its activity . This inhibition disrupts the kynurenine pathway, leading to changes in the immune response .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the kynurenine pathway . By inhibiting IDO1, this compound disrupts the conversion of tryptophan into kynurenine, a key step in this pathway . The downstream effects of this disruption include changes in immune response and potential impacts on various biological processes, including inflammation and cancer progression .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that this compound could have good bioavailability .

Result of Action

The inhibition of IDO1 by this compound can lead to a variety of molecular and cellular effects. For example, it can disrupt the immune-suppressive tumor microenvironment, potentially enhancing the effectiveness of other cancer treatments . Additionally, it can affect the proliferation of certain cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability . Furthermore, the presence of other substances, such as other drugs or biological molecules, could potentially affect the action and efficacy of this compound .

Biochemical Analysis

Biochemical Properties

1,3-Dimethyl-1H-indazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound can bind to specific receptors, modulating their signaling pathways and affecting cellular responses .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cells, this compound can induce cell cycle arrest and promote apoptosis by modulating key signaling pathways such as the p53/MDM2 pathway . Furthermore, it affects gene expression and cellular metabolism, leading to altered cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it has been shown to inhibit the activity of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism . This inhibition leads to changes in the levels of metabolites and affects cellular signaling pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit therapeutic effects, such as anti-cancer activity, by inhibiting tumor growth and promoting apoptosis . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . This interaction can lead to changes in metabolic flux and the levels of various metabolites. Additionally, this compound can affect the activity of enzymes involved in amino acid metabolism, such as IDO1, leading to alterations in tryptophan and kynurenine levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by passive diffusion or facilitated transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue permeability and blood flow .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The presence of targeting signals or post-translational modifications can direct this compound to specific organelles, influencing its interactions with other biomolecules and its overall cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1H-indazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine hydrate, followed by cyclization and methylation steps. The reaction conditions often involve the use of catalysts such as copper acetate and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-indazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions include substituted indazole derivatives with various functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

1,3-Dimethyl-1H-indazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: The parent compound of the indazole family, known for its basic structure.

    2H-Indazole: Another tautomeric form of indazole, less stable than 1H-indazole.

    1,2-Dimethyl-1H-indazole: A similar compound with methyl groups at different positions.

Uniqueness

1,3-Dimethyl-1H-indazol-5-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties. Its methyl groups at the 1 and 3 positions, along with the amino group at the 5 position, make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1,3-dimethylindazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-8-5-7(10)3-4-9(8)12(2)11-6/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNYFPQRPFDYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 307a (crude, 2.5 mmol) in ethanol (95%, 30 mL) was added NH2NH2 water (1.25 g, 25.0 mmol), Pd/C (100 mg) under nitrogen protection. The mixture was stirred at 50° C. for 1.5 h. It was then cooled to room temperature and filtered through a pad of CELITE®. The filtrate was concentrated under reduced pressure and the residue was recrystallized from anhydrous ethanol (5 mL) to afford 307b as white solid (340 mg, 84% over two steps). MS-ESI: [M+H]+ 162.3
Name
Quantity
2.5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
NH2NH2 water
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Yield
84%

Synthesis routes and methods II

Procedure details

To a solution of 307a (crude, 2.5 mmol) in ethanol (95%, 30 mL) was added NH2NH2.water (1.25 g, 25.0 mmol), Pd/C (100 mg) under nitrogen protection. The mixture was stirred at 50° C. for 1.5 h. It was then cooled to room temperature and filtered through a pad of CELITE®. The filtrate was concentrated under reduced pressure and the residue was recrystallized from anhydrous ethanol (5 mL) to afford 307b as white solid (340 mg, 84% over two steps). MS-ESI: [M+H]+ 162.3
Name
Quantity
2.5 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.25 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mg
Type
catalyst
Reaction Step Three
Name
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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